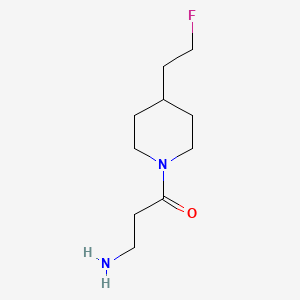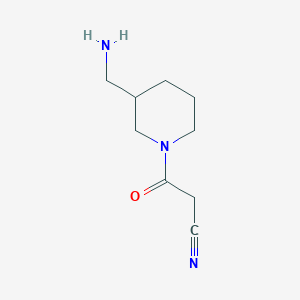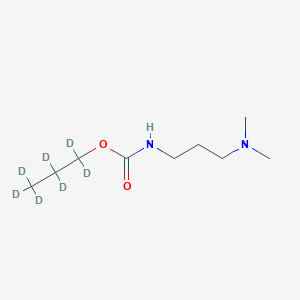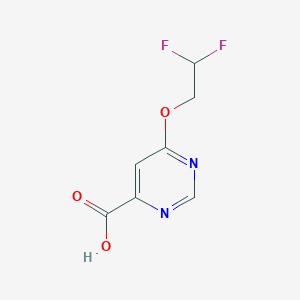![molecular formula C8H14ClNO2 B1531494 ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride CAS No. 2098158-61-1](/img/structure/B1531494.png)
ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride
Overview
Description
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of novel heterocyclic amino acid derivatives, which are crucial in medicinal chemistry. The process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates, leading to the formation of functionalized azetidine and oxetane rings . These derivatives exhibit a range of biological activities and are potential candidates for drug development.
Pharmacophore Development in Drug Design
The pyrrolidin-3-ylidene moiety of the compound is used as a pharmacophore subunit in aza-heterocyclic molecules. It is instrumental in the design of natural and synthetic products that display diverse biological activities, including potential therapeutic agents .
Suzuki–Miyaura Cross-Coupling Reactions
In the field of organic synthesis, this compound is utilized in Suzuki–Miyaura cross-coupling reactions. This allows for the diversification of novel heterocyclic compounds, which can be further explored for their pharmacological potential .
Antiviral Agent Synthesis
Derivatives of this compound have been explored for their antiviral properties. The structural flexibility allows for the synthesis of indole derivatives, which show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Development of Anti-Inflammatory Drugs
The compound’s derivatives are investigated for their anti-inflammatory properties. By modifying the core structure, researchers can synthesize new molecules that may act as potent anti-inflammatory agents .
Antibacterial and Antifungal Applications
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride derivatives are also studied for their antibacterial and antifungal activities. The compound’s ability to be transformed into various analogs makes it a valuable resource in the search for new antimicrobial agents .
Anticancer Research
The compound’s derivatives are being researched for their potential use in anticancer therapies. The structural motifs present in the compound can be tailored to target specific cancer cell lines, offering a pathway to novel oncological treatments .
Agrochemical Applications
In agrochemistry, derivatives of this compound are considered for the development of new fungicides and pesticides. The compound’s versatility in forming biologically active scaffolds makes it a candidate for creating safer and more effective agrochemicals .
Safety and Hazards
This compound has a GHS07 pictogram, indicating that it’s a substance that should be handled with caution . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl (2Z)-2-pyrrolidin-3-ylideneacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h5,9H,2-4,6H2,1H3;1H/b7-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPZHKVNWDDNG-YJOCEBFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)


![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)

![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)